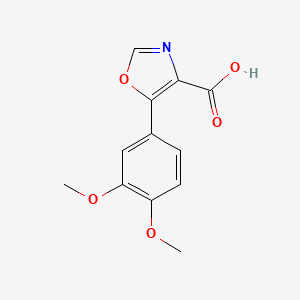

![molecular formula C13H21NO4 B1344571 Tert-butyl 3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate CAS No. 203662-19-5](/img/structure/B1344571.png)

Tert-butyl 3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

Übersicht

Beschreibung

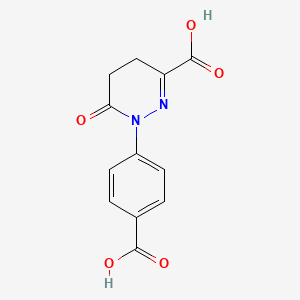

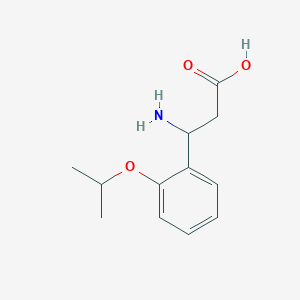

Tert-butyl 3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate is a chemical compound with the molecular formula C13H21NO4 . It is also known by other names such as 8-Boc-2-oxa-8-azaspiro[4.5]decan-3-one and 2-Oxa-8-azaspiro[4.5]decane-8-carboxylic acid, 3-oxo-, 1,1-dimethylethyl ester .

Molecular Structure Analysis

The molecular weight of this compound is 255.31 g/mol . The InChI code is 1S/C13H21NO4/c1-12(2,3)18-11(16)14-6-4-13(5-7-14)8-10(15)17-9-13/h4-9H2,1-3H3 . The canonical SMILES representation is CC©©OC(=O)N1CCC2(CC1)CC(=O)OC2 .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can follow multiple pathways. For example, it has been reported that it can react with N,N-dimethylformamide dimethyl acetal through two different pathways .Physical And Chemical Properties Analysis

This compound has a density of 1.16g/cm3 . Its boiling point is 375.5°C at 760 mmHg, and it has a flash point of 180.9°C . The vapour pressure is 7.77E-06mmHg at 25°C .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

Tert-butyl 3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate serves as an intermediate for the synthesis of various biologically active heterocyclic compounds. Moskalenko and Boev (2012) detailed the reaction of this compound with N,N-dimethylformamide dimethyl acetal, leading to isomeric condensation products, highlighting its utility in producing potential biologically active molecules (Moskalenko & Boev, 2012). Meyers et al. (2009) described scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, demonstrating the versatility of spirocyclic compounds for novel compound synthesis (Meyers et al., 2009).

Molecular Structure and Conformational Studies

Jakubowska et al. (2013) utilized NMR spectroscopy to assign the absolute configurations of related spirocyclic compounds, showcasing the importance of structural determination in the development of chemical entities (Jakubowska et al., 2013). Moriguchi et al. (2014) synthesized a related compound, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, and determined its molecular structure through X-ray diffraction, highlighting the detailed structural analysis of spirocyclic compounds (Moriguchi et al., 2014).

Safety And Hazards

Eigenschaften

IUPAC Name |

tert-butyl 3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO4/c1-12(2,3)18-11(16)14-6-4-13(5-7-14)8-10(15)17-9-13/h4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHKBUIGOMZWYMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)OC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

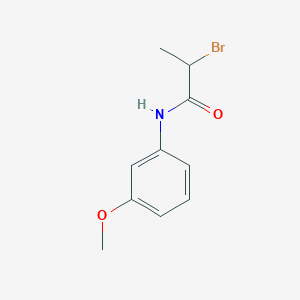

![[3,4-dimethyl-1-(4-methylphenyl)-6-oxo-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]acetic acid](/img/structure/B1344502.png)

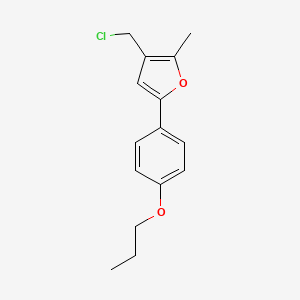

![6-(2-Chlorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1344507.png)

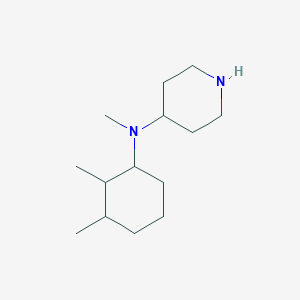

![6-(2-Chloro-4-fluorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1344510.png)

![6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B1344515.png)

![2-(2-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1344517.png)